molecular formula C24H26N4O2S B2625919 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1421513-22-5

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2625919
CAS No.: 1421513-22-5
M. Wt: 434.56
InChI Key: NSDMWLYPTXENJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of anxiety and fear-related behaviors [1] . Research indicates that this compound effectively blocks TRPC5-mediated currents, making it a critical pharmacological tool for elucidating the channel's role in physiological and pathophysiological processes [2] . Its primary research value lies in investigating neurological disorders; studies have utilized this inhibitor to explore mechanisms underlying chronic pain, anxiety, and depression, with evidence suggesting that TRPC5 inhibition can produce anxiolytic and antidepressant effects in preclinical models [1] . The compound's mechanism involves stabilizing the channel in a closed state, thereby reducing calcium influx and downstream signaling cascades that contribute to neuronal excitability and synaptic plasticity. By providing specific blockade of TRPC5, this inhibitor enables researchers to dissect its function from other related channels, such as TRPC4, and to validate TRPC5 as a potential therapeutic target for a range of CNS conditions [2] .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c29-23-13-17(16-27(23)19-7-2-1-3-8-19)24(30)25-15-18-14-21(22-11-6-12-31-22)28(26-18)20-9-4-5-10-20/h1-3,6-8,11-12,14,17,20H,4-5,9-10,13,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDMWLYPTXENJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrazole ring, cyclopentyl group, and a phenyl moiety, suggest significant biological activity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C21H22N4O2SC_{21}H_{22}N_4O_2S with a molecular weight of approximately 418.49 g/mol.

Key Structural Features

FeatureDescription
Pyrazole Ring Central to its biological activity, potentially interacting with various targets.
Cyclopentyl Group May influence lipophilicity and receptor binding.
Thiophene Substituent Enhances interaction with biological systems due to its electron-rich nature.
Phenyl Moiety Contributes to binding affinity and stability in biological environments.

Preliminary studies indicate that compounds with similar structures may interact with specific molecular targets related to inflammation and pain pathways. The presence of the pyrazole and thiophene rings suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Pharmacological Profiles

Research has shown that derivatives of pyrazole can exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Inhibition of COX enzymes leads to reduced production of prostaglandins, mediating inflammation.
  • Antimicrobial Activity : Some pyrazole derivatives have demonstrated efficacy against bacterial strains, suggesting potential for treating infections .
  • Neuroprotective Properties : Compounds targeting mGluR5 receptors show promise in treating neuropsychiatric disorders.

In Vitro Studies

A study evaluated the anti-inflammatory effects of related pyrazole compounds in vitro, demonstrating significant inhibition of COX-2 activity at micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications to the substituents could enhance potency without increasing toxicity .

In Vivo Studies

In vivo experiments using murine models have shown that similar derivatives can significantly reduce inflammation markers following administration. For instance, a compound structurally related to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine demonstrated a dose-dependent reduction in paw swelling in arthritis models .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameMolecular FormulaBiological ActivityReference
CDPPBC17H18ClN3O2C_{17}H_{18}ClN_3O_2Positive allosteric modulator for mGluR5
SC58635C20H22FN3O2SC_{20}H_{22}FN_3O_2SCOX-2 inhibitor; anti-inflammatory effects
Compound 5fC20H25N3OSC_{20}H_{25}N_3OSAntimalarial activity; minimal toxicity

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring , a cyclopentyl group , and a thiophene ring , along with a pyrrolidine moiety. The synthesis typically involves multi-step processes that include the formation of the pyrazole and subsequent modifications to introduce the cyclopentyl and thiophene substituents. The detailed synthesis pathway can be outlined as follows:

  • Formation of Pyrazole : The initial step involves the reaction of suitable precursors to form the pyrazole structure.
  • Cyclopentyl and Thiophene Introduction : This is achieved through selective substitution reactions.
  • Pyrrolidine Formation : The final steps involve cyclization to form the pyrrolidine ring and subsequent functionalization to yield the carboxamide.

Anti-inflammatory Properties

Preliminary studies indicate that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may exhibit significant anti-inflammatory activity. These compounds are believed to interact with specific molecular targets involved in inflammation pathways, potentially modulating enzyme activity related to inflammatory responses.

Key Findings :

  • Inhibition of Pro-inflammatory Mediators : Research suggests that this compound can decrease levels of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The compound's structural characteristics also suggest potential anticancer applications. Similar compounds have shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis.

Case Study Insights :

  • Molecular Docking Studies : In silico studies have demonstrated that derivatives of this compound can bind effectively to targets associated with cancer progression, suggesting a pathway for further optimization .
  • Experimental Results : Compounds with similar structural motifs have exhibited significant growth inhibition in various cancer cell lines, indicating a promising avenue for further research .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-chloro-N-(1-cyclopentyl...Contains chloro substituentPotential for different receptor interactions
N-(4-fluorophenyl)...Urea linkage instead of carboxamideVariations in pharmacological profiles
N-(5-methylpyrazol...Methoxy substitutionInfluences solubility and biological activity

Comparison with Similar Compounds

Key Structural Differences

Feature Target Compound Analog in
Core structure 5-Oxo-pyrrolidine-3-carboxamide 5-Oxo-pyrrolidine-3-carboxamide
N1-substituent Phenyl 4-Fluorophenyl
Amide-linked group Pyrazole-thiophene-methyl 5-Isopropyl-1,3,4-thiadiazole
Heterocycles Pyrazole, thiophene Thiadiazole
Halogen presence None Fluorine (on phenyl)

Molecular and Pharmacological Implications

Molecular Properties

  • Lipophilicity (logP) : The target compound’s pyrazole-thiophene and cyclopentyl groups likely increase logP compared to the analog’s fluorophenyl and thiadiazole, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Metabolic stability : The cyclopentyl group in the target compound could slow oxidative metabolism compared to the analog’s isopropyl group.

Hypothesized Pharmacological Effects

  • Target selectivity : The pyrazole-thiophene moiety may favor interactions with kinases (e.g., JAK or MAPK families), whereas the analog’s thiadiazole-fluorophenyl system might target enzymes like carbonic anhydrases or proteases.
  • Fluorine effects : The 4-fluorophenyl group in the analog could enhance binding via halogen bonding or modulate electron distribution in the aromatic ring .

Research Findings and Limitations

  • Available data : The analog in has been cataloged with a molecular formula and registry number (878731-29-4) but lacks explicit pharmacological data .
  • Inferred activity : Structural parallels suggest both compounds may exhibit inhibitory activity against enzymes requiring aromatic or heterocyclic recognition motifs.
  • Knowledge gaps: No direct comparative assays (e.g., IC₅₀ values) are provided, limiting mechanistic conclusions.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer: The synthesis of multi-heterocyclic compounds like this requires iterative optimization. A multi-step approach is recommended:

  • Step 1 : Condensation of cyclopentylamine with thiophene-2-carbaldehyde to form the pyrazole core, followed by alkylation with bromomethyl-pyrrolidine intermediates.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Step 3 : Final coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
  • Yield Optimization : Monitor reaction kinetics via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of acyl chloride for amidation) .

Q. What analytical techniques are critical for confirming structural integrity during synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~496.2 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate modifications in the pyrazole and pyrrolidine moieties?

Methodological Answer:

  • Systematic Substitution : Replace cyclopentyl with cyclohexyl or aromatic groups to assess steric effects on target binding.
  • Biological Assays : Test analogs in receptor-binding assays (e.g., kinase inhibition) and correlate with computational docking scores (e.g., AutoDock Vina) .
  • Data Interpretation : Use cluster analysis to group compounds by activity; prioritize modifications with >50% inhibition at 10 µM .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to identify bioavailability limitations (e.g., rapid hepatic clearance).
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to detect inactive metabolites .
  • Model Validation : Use transgenic rodents or disease-specific in vivo models (e.g., choroidal neovascularization models for ocular targets) to refine dosing regimens .

Q. How should molecular docking studies predict target interactions for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., VEGFR-2) based on structural homology to known inhibitors (e.g., acrizanib’s pyrazole-pyrrolidine scaffold) .
  • Docking Workflow :
    • Prepare the protein structure (PDB: 4AG8) by removing water molecules and adding hydrogens.
    • Define the binding pocket using residues within 5 Å of the co-crystallized ligand.
    • Use Glide SP scoring to rank poses by ΔG values; validate with MD simulations (100 ns) .

Q. What experimental designs mitigate off-target effects in functional assays?

Methodological Answer:

  • Counter-Screening : Test the compound against a panel of 50+ unrelated targets (e.g., GPCRs, ion channels) at 10 µM.
  • Cellular Toxicity Assays : Measure IC50_{50} in HEK293 or primary cells to rule out nonspecific cytotoxicity.
  • CRISPR Knockout Models : Validate target specificity using cells lacking the putative receptor (e.g., VEGFR-2 KO) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across different assay platforms?

Methodological Answer:

  • Assay Standardization : Re-test the compound under identical conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers; use Bland-Altman plots to assess systematic bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.